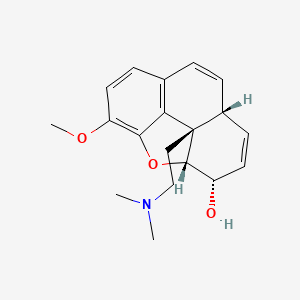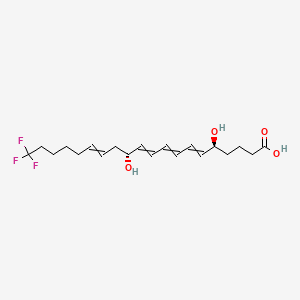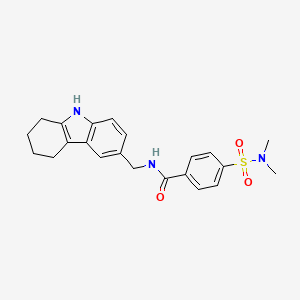
6-(4-morpholinyl)-3-(2-phenylethyl)-2-sulfanylidene-1H-quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-morpholinyl)-3-(2-phenylethyl)-2-sulfanylidene-1H-quinazolin-4-one is a member of quinazolines.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- 6-(Morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives were synthesized using Buchwald–Hartwig conditions, highlighting their potential in organic synthesis and pharmaceutical applications (Nowak et al., 2014).
- A study on functionalized 2,3-Dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-ones, related to this compound, demonstrates the versatility of these compounds in chemical reactions and their potential applications in material science (Kut et al., 2020).
Anticancer and Antiviral Activities
- Research on similar quinazolinone derivatives has shown promising anticancer activities, indicating the potential of 6-(4-morpholinyl)-3-(2-phenylethyl)-2-sulfanylidene-1H-quinazolin-4-one in oncology research (Noolvi & Patel, 2013).
- Some derivatives of quinazolin-4(3H)-ones, including those similar to the compound , have demonstrated significant antiviral activities against various viruses, which could be relevant in the development of new antiviral drugs (Selvam et al., 2007).
Miscellaneous Applications
- Quinazolin-4(3H)-one moiety, similar to the compound , has been used in the synthesis of reactive dyes, suggesting potential applications in textile and materials chemistry (Patel, Patel & Patel, 2022).
- Novel quinazolinone derivatives have shown antimicrobial activities, which opens avenues for the compound’s application in developing new antibacterial and antifungal agents (El‐Barbary, El-Shehawy & Abdo, 2014).
Eigenschaften
Produktname |
6-(4-morpholinyl)-3-(2-phenylethyl)-2-sulfanylidene-1H-quinazolin-4-one |
|---|---|
Molekularformel |
C20H21N3O2S |
Molekulargewicht |
367.5 g/mol |
IUPAC-Name |
6-morpholin-4-yl-3-(2-phenylethyl)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C20H21N3O2S/c24-19-17-14-16(22-10-12-25-13-11-22)6-7-18(17)21-20(26)23(19)9-8-15-4-2-1-3-5-15/h1-7,14H,8-13H2,(H,21,26) |
InChI-Schlüssel |
SNBXYEMNZPOKIX-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=CC3=C(C=C2)NC(=S)N(C3=O)CCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[2-[(4-Acetamidophenyl)sulfonylamino]-4-thiazolyl]acetic acid ethyl ester](/img/structure/B1228276.png)

![3-(4-fluorophenyl)-1-[(6-oxo-5H-[1,3]dioxolo[4,5-g]quinolin-7-yl)methyl]-1-(thiophen-2-ylmethyl)urea](/img/structure/B1228278.png)
![N-[4-[[4-(2-fluorophenyl)-1-piperazinyl]-oxomethyl]-1-oxo-2-isoquinolinyl]-2-pyrazinecarboxamide](/img/structure/B1228281.png)

![7-[(4-Methyl-1-piperazinyl)methyl]-5-(phenylmethoxymethyl)-8-quinolinol](/img/structure/B1228283.png)
![(17-Hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl)methyl acetate](/img/structure/B1228284.png)
![1-(12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-2-yl)-3-(3-pyridinylmethyl)thiourea](/img/structure/B1228285.png)
![N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-5-nitro-2-thiophenecarboxamide](/img/structure/B1228288.png)